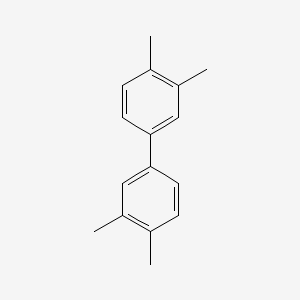

3,3',4,4'-Tetramethylbiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-11-5-7-15(9-13(11)3)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBIAYXZUDJVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074646 | |

| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-95-0 | |

| Record name | 3,3′,4,4′-Tetramethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4'-Tetramethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-Tetramethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3′,4,4′-Tetramethylbiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZR6ASU6S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3',4,4'-Tetramethylbiphenyl

CAS Number: 4920-95-0

This technical guide provides a comprehensive overview of 3,3',4,4'-tetramethylbiphenyl, a significant biphenyl derivative. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis methodologies, and potential applications.

Chemical and Physical Properties

This compound, also known as 3,3',4,4'-tetramethyl-1,1'-biphenyl, is a solid organic compound.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 4920-95-0 | [1] |

| Molecular Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 74-77 °C | [3] |

| Boiling Point | 317.5 °C (Predicted) | [3] |

| Density | 0.956 g/cm³ | [3] |

| Flash Point | 151.6 °C | [3] |

| IUPAC Name | 3,3',4,4'-tetramethyl-1,1'-biphenyl | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic coupling reactions. The most common methods include Grignard reagent coupling, Ullmann coupling, and Suzuki-Miyaura coupling. Each of these methods offers distinct advantages and is suited for different laboratory settings and scales of production.

Experimental Protocols

1. Grignard Reagent Coupling

This method involves the formation of a Grignard reagent from a halogenated xylene derivative, followed by a coupling reaction. A Chinese patent describes a manganese-catalyzed coupling of a Grignard reagent prepared from a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene.[5] While this patent aims for a mixture of isomers, the fundamental steps can be adapted for the specific synthesis of this compound by using 4-halo-o-xylene as the starting material.

Materials:

-

4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Anhydrous nickel chloride (catalyst)

-

Dilute hydrochloric acid

-

Ethanol

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Add a solution of 4-bromo-1,2-dimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts, continue the addition of the 4-bromo-1,2-dimethylbenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: In a separate flask, prepare a suspension of anhydrous nickel chloride in anhydrous THF.

-

Cool the Grignard reagent to 0 °C and slowly add the nickel chloride suspension.

-

Allow the reaction mixture to warm to room temperature and then reflux overnight.[6]

-

Workup: Cool the reaction mixture and quench by the slow addition of dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield white crystals of this compound.[6] The reported melting point of the product from a similar synthesis is 112-115 °C.[6]

2. Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via copper-catalyzed coupling of aryl halides.

Materials:

-

4-iodo-1,2-dimethylbenzene

-

Copper powder

-

Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, combine 4-iodo-1,2-dimethylbenzene and activated copper powder in DMF.

-

Heat the mixture at a high temperature (typically >150 °C) with vigorous stirring under an inert atmosphere for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Workup: After completion, cool the reaction mixture and filter to remove the copper residues.

-

Extract the filtrate with an organic solvent and wash with water to remove DMF.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization.

3. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.

Materials:

-

4-bromo-1,2-dimethylbenzene

-

(3,4-dimethylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water solvent mixture

Procedure:

-

In a reaction flask, dissolve 4-bromo-1,2-dimethylbenzene, (3,4-dimethylphenyl)boronic acid, and potassium carbonate in a mixture of toluene and water.

-

Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ and PPh₃.

-

Heat the reaction mixture to reflux under an inert atmosphere for several hours.

-

Monitor the reaction by TLC or GC.

-

Workup: Cool the reaction to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Synthesis Workflow and Logic

The synthesis of this compound fundamentally relies on the formation of a new carbon-carbon bond between two 3,4-dimethylphenyl units. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Caption: Synthetic routes to this compound.

Spectroscopic Data

Expected ¹H NMR (CDCl₃):

-

Aromatic Protons: Signals are expected in the range of δ 7.0-7.5 ppm. The substitution pattern of the two phenyl rings will lead to a complex splitting pattern.

-

Methyl Protons: Two distinct singlets for the methyl groups at the 3,3' and 4,4' positions are anticipated, likely in the region of δ 2.2-2.4 ppm.

Expected ¹³C NMR (CDCl₃):

-

Aromatic Carbons: Signals for the aromatic carbons are expected in the region of δ 125-140 ppm. This will include signals for the substituted and unsubstituted carbons of the biphenyl core.

-

Methyl Carbons: Signals for the methyl carbons are expected in the aliphatic region, around δ 19-21 ppm.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 210, corresponding to its molecular weight.[6]

Crystal Structure

As of the current literature survey, a solved crystal structure for this compound has not been deposited in major crystallographic databases. However, the crystal structure of a related derivative, tetramethyl 3,3',4,4'-biphenyltetracarboxylate, has been determined, providing some insight into the potential packing and conformation of the biphenyl core.[7]

Applications and Biological Relevance

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[8] Its rigid biphenyl core and the presence of methyl groups make it a useful building block in materials science and medicinal chemistry.

Potential Applications:

-

Ligand Synthesis: The biphenyl scaffold is a common feature in ligands for transition metal catalysis. The methyl groups can influence the steric and electronic properties of the resulting metal complexes.

-

Organic Electronics: Biphenyl derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their conjugated system.

-

Precursor for Polyimides: The tetramethylbiphenyl unit can be a component in the synthesis of high-performance polyimides, which are known for their thermal stability.[6]

Relevance in Drug Development: While there is no direct evidence of this compound itself being a therapeutic agent, the biphenyl moiety is a well-established pharmacophore in numerous drugs. For instance, many angiotensin II receptor antagonists, such as valsartan, feature a biphenyl scaffold.[9] The study of substituted biphenyls like this compound can contribute to the understanding of structure-activity relationships in drug design.[10][11]

No specific signaling pathways involving this compound have been identified in the current literature. However, the biological activity of biphenyl derivatives is an active area of research, with studies exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents.[10]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Caption: Key safety information for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. 3,3',4,4'-TETRAMETHYL-1,1'-BIPHENYL | CAS 4920-95-0 [matrix-fine-chemicals.com]

- 5. CN103319296A - Preparation method of tetramethyl biphenyl - Google Patents [patents.google.com]

- 6. CN100465139C - A kind of method for preparing tetramethylbiphenyl - Google Patents [patents.google.com]

- 7. Tetramethyl 3,3',4,4'-biphenyltetracarboxylate | C20H18O8 | CID 11474641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- [webbook.nist.gov]

- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C16H18 | CID 21029 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,3',4,4'-Tetramethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,3',4,4'-Tetramethylbiphenyl (CAS 4920-95-0). The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work.

Chemical Identity

This compound, also known as 4-(3,4-Dimethylphenyl)-1,2-dimethylbenzene, is an organic compound.[1] Its structure consists of a biphenyl backbone with four methyl group substituents.

Synonyms: 3,3',4,4'-Tetramethyl-1,1'-biphenyl, 3,3',4,4'-Tetramethyldiphenyl, 3,4,3',4'-Tetramethylbiphenyl[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈ | [1][2][3][4] |

| Molecular Weight | 210.31 g/mol | [1][2][3][4] |

| Appearance | White to cream crystals or powder | [5] |

| Melting Point | 74-77 °C | [1][3][6][7][8] |

| Boiling Point | 317.5 °C at 760 mmHg (Predicted) | [1][3][6][8][9] |

| Density | 0.956 g/cm³ | [1][3][6][8][9] |

| Flash Point | 151.6 °C | [1][3][9] |

| Vapor Pressure | 0.000715 mmHg at 25°C | [3] |

| Refractive Index | 1.551 | [3][9] |

| CAS Number | 4920-95-0 | [1][2] |

| InChI Key | YXBIAYXZUDJVEB-UHFFFAOYSA-N | [5][7] |

| SMILES | CC1=CC=C(C=C1C)C1=CC=C(C)C(C)=C1 | [5][7] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. The following spectral information for this compound has been reported:

-

Mass Spectrometry (GC-MS): Data is available in the NIST Mass Spectrometry Data Center.[2]

-

Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra have been recorded.[2]

-

Raman Spectroscopy: FT-Raman spectra are available.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in public databases. The boiling point is noted as a predicted value.[3][6][8] For spectroscopic analyses, the instrumentation used is documented, for instance, a Bruker Tensor 27 FT-IR for IR spectra and a Bruker MultiRAM Stand Alone FT-Raman Spectrometer for Raman spectra.[2] However, specific details regarding sample preparation, instrument parameters, and data processing are not provided in the cited sources. For rigorous research and development, it is recommended to perform independent measurements of these properties under controlled laboratory conditions.

Applications and Logical Workflow

This compound serves as a valuable compound in various scientific domains. Its primary applications are in chemical analysis and as an intermediate in chemical synthesis.

Caption: Logical workflow of this compound applications.

Safety and Handling

Based on available safety data, this compound is harmful if swallowed and causes serious eye irritation.[2] It is also very toxic to aquatic life.[2] Appropriate personal protective equipment should be used when handling this chemical, and contact with skin and eyes should be avoided.[3] It is advised not to breathe the dust.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C16H18 | CID 21029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound , 98 , 4920-95-0 - CookeChem [cookechem.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. 4-(3,4-dimethylphenyl)-1,2-dimethylbenzene4920-95-0,Purity96%_CHEMSWORTH [molbase.com]

An In-depth Technical Guide to 3,3',4,4'-Tetramethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological significance of 3,3',4,4'-tetramethylbiphenyl. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the fields of medicinal chemistry and drug discovery.

Core Molecular and Physical Properties

This compound is a substituted aromatic hydrocarbon. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [1][2] |

| Molecular Weight | 210.31 g/mol | [1][2] |

| IUPAC Name | 4-(3,4-dimethylphenyl)-1,2-dimethylbenzene | [1] |

| CAS Number | 4920-95-0 | [2] |

| Melting Point | 74-77 °C | [3] |

| Boiling Point | 317.5 °C at 760 mmHg | [3] |

| Appearance | White to cream crystals or powder | |

| Density | 0.956 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organometallic coupling reactions. The primary methods involve the formation of a carbon-carbon bond between two molecules of a halogenated o-xylene derivative.

Grignard Reagent-Based Synthesis

A common and effective method for the preparation of this compound involves the use of a Grignard reagent. This process typically involves the following steps:

-

Formation of the Grignard Reagent: A halogenated o-xylene, such as 4-chloro-o-xylene or 4-bromo-o-xylene, is reacted with magnesium metal in an anhydrous ether solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent (3,4-dimethylphenylmagnesium halide). The presence of iodine is often used to activate the magnesium surface.

-

Coupling Reaction: The prepared Grignard reagent is then subjected to a coupling reaction. While self-coupling can occur, the use of a transition metal catalyst, such as a manganese-containing compound, can promote the desired homocoupling to yield this compound.

A patented method describes the use of a manganese catalyst for the coupling of the Grignard reagent prepared from halogenated o-xylene.

Ullmann Coupling Reaction

The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds, which involves the copper-promoted coupling of two molecules of an aryl halide. For the synthesis of this compound, 4-halo-o-xylene would be heated in the presence of copper powder. Modern modifications of the Ullmann reaction may employ palladium or nickel catalysts, which can allow for milder reaction conditions.

Experimental Protocols

While specific, detailed laboratory-scale protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, the following represents a generalized workflow based on established chemical principles.

General Protocol for Grignard Synthesis

Caption: Generalized workflow for the Grignard synthesis of this compound.

-

Apparatus: All glassware must be thoroughly dried to exclude water, which would quench the Grignard reagent. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: To a flask containing magnesium turnings and a crystal of iodine, a solution of 4-halo-o-xylene in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated, often evidenced by a color change and gentle refluxing.

-

Coupling: Once the Grignard reagent has formed, a manganese-based catalyst is added. The reaction mixture is then stirred, possibly with heating, for a sufficient time to allow for the coupling to proceed.

-

Workup and Isolation: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl). The product is then extracted into an organic solvent, and the organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Analytical Methodologies

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

| Analytical Technique | Key Parameters and Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC: A non-polar capillary column (e.g., DB-5ms) is suitable. The oven temperature program would be optimized to ensure good separation from any impurities. MS: Electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 210, with characteristic fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the methyl protons. The integration of these signals would be consistent with the C₁₆H₁₈ formula. ¹³C NMR: The spectrum would display the expected number of signals for the aromatic and methyl carbons. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C stretching vibrations of the aromatic rings. |

| High-Performance Liquid Chromatography (HPLC) | A reversed-phase C18 or a phenyl-based column would be appropriate. The mobile phase would typically consist of a mixture of acetonitrile or methanol and water, possibly with a buffer to control the pH. Detection can be achieved using a UV detector. |

Biological Activity and Toxicological Profile

Direct studies on the biological activity and signaling pathways of this compound are limited. However, information on its safety and the activities of structurally related compounds can provide valuable insights.

Hazard Information

This compound is classified with the following hazards:

-

Harmful if swallowed.

-

Causes serious eye irritation.

Developmental Toxicity

A study in outbred albino (CD-1) mice indicated that this compound did not show signs of maternal or developmental toxicity at a dose of 64 mg/kg/day. This is in contrast to its chlorinated analog, 3,3',4,4'-tetrachlorobiphenyl, which was found to be toxic to the conceptus.

Potential Signaling Pathway Interactions (Inferred from Analogs)

While no specific signaling pathways have been elucidated for this compound, studies on structurally similar biphenyl derivatives suggest potential areas for investigation. The substitution pattern on the biphenyl core is a key determinant of biological activity.

Caption: Inferred potential signaling pathway interactions based on related biphenyl analogs.

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Halogenated biphenyls, such as 3,3',4,4'-tetrabromobiphenyl, are known to be potent inducers of the aryl hydrocarbon hydroxylase (AHH) enzyme, which is regulated by the AhR pathway. This pathway is a key regulator of xenobiotic metabolism and has been implicated in toxicological responses.

-

PI3K/AKT/NF-κB Pathway: A methoxylated biphenyl derivative, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, has been shown to induce apoptosis in lung cancer cells by inhibiting the PI3K/AKT/NF-κB signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition is a common strategy in cancer therapy.

-

TLR4/NF-κB Pathway: 3,3′,5,5′-Tetrabromobiphenyl has been demonstrated to mediate immunotoxicity in zebrafish via the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. This pathway plays a central role in the innate immune response and inflammation.

Given these findings with related molecules, it is plausible that this compound could interact with one or more of these or other cellular signaling pathways. Further research is warranted to elucidate its specific biological effects and mechanisms of action.

Applications in Research and Drug Development

Biphenyl scaffolds are prevalent in a wide range of pharmacologically active compounds. This compound can serve as a valuable building block or a lead compound in drug discovery programs. Its relatively simple, non-polar structure can be systematically modified to explore structure-activity relationships (SAR) for various therapeutic targets. The methyl groups provide steric bulk and lipophilicity, which can influence binding to biological targets and affect pharmacokinetic properties.

Conclusion

This compound is a well-characterized compound with established synthetic routes and analytical methods. While direct evidence of its biological activity is currently sparse, the known activities of its structural analogs suggest that it could be a valuable tool for chemical biology and a starting point for the development of novel therapeutics. Further investigation into its potential interactions with key cellular signaling pathways is a promising area for future research.

References

An In-depth Technical Guide to 3,3',4,4'-Tetramethylbiphenyl: Structure, Isomerism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',4,4'-tetramethylbiphenyl, a substituted aromatic hydrocarbon. The document details its chemical structure, explores the nuances of its isomerism, including positional isomers and the absence of atropisomerism, and presents key physicochemical properties in a comparative format. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of this compound via a nickel-catalyzed coupling reaction, and provides guidance on its characterization using modern spectroscopic techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

Biphenyl and its derivatives are a significant class of organic compounds, widely utilized as scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. The substitution pattern on the biphenyl core profoundly influences its physical, chemical, and biological properties. This compound is a specific isomer of tetramethylbiphenyl, the properties and synthesis of which are of interest for various research and development applications. Understanding its structure and the characteristics of its related isomers is crucial for its effective utilization.

Chemical Structure and Properties of this compound

This compound consists of two benzene rings linked by a single carbon-carbon bond, with methyl groups attached at the 3, 3', 4, and 4' positions.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| CAS Number | 4920-95-0 | [1] |

| IUPAC Name | 1,2-dimethyl-4-(3,4-dimethylphenyl)benzene | [1] |

| Melting Point | 74-77 °C | [2] |

| Boiling Point | 317.5 °C (predicted) | [2] |

| Appearance | White to cream crystals or powder |

Isomerism in Tetramethylbiphenyls

Isomerism plays a critical role in defining the properties of chemical compounds. For tetramethylbiphenyl, both positional isomerism and stereoisomerism are important considerations.

Positional Isomers

Positional isomers of tetramethylbiphenyl have the same molecular formula (C₁₆H₁₈) but differ in the positions of the four methyl groups on the biphenyl skeleton. These differences in substitution patterns lead to variations in their physical properties, such as melting and boiling points.

Table 2: Physical Properties of Selected Tetramethylbiphenyl Positional Isomers

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | 4920-95-0 | 74-77 | 317.5 (predicted) |

| 2,2',5,5'-Tetramethylbiphenyl | 3075-84-1 | 48-51 | 282.3 |

| 3,3',5,5'-Tetramethylbiphenyl | 25570-02-9 | 49-51 | 322.0 (predicted) |

| 2,2',4,4'-Tetramethylbiphenyl | 3976-36-1 | 41 | 288 |

| 2,2',6,6'-Tetramethylbiphenyl | 4036-43-5 | N/A | N/A |

Stereoisomerism: The Absence of Atropisomerism in this compound

Substituted biphenyls can exhibit a unique form of stereoisomerism called atropisomerism, which arises from hindered rotation around the single bond connecting the two aryl rings. This restricted rotation is primarily caused by the presence of bulky substituents at the ortho-positions (2, 2', 6, and 6'). When the rotational barrier is high enough, stable enantiomers can be isolated.

However, in the case of this compound, the methyl groups are not located at the ortho-positions. Consequently, the steric hindrance is insufficient to significantly restrict the rotation around the central C-C bond at room temperature. Therefore, this compound is an achiral molecule and does not exhibit atropisomerism.

References

Spectroscopic Profile of 3,3',4,4'-Tetramethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3',4,4'-tetramethylbiphenyl, a substituted aromatic hydrocarbon of interest in various fields of chemical research and development. This document presents tabulated spectroscopic data for proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols for obtaining this data are also provided, along with a visual representation of the general experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.33 | d | Ar-H |

| 7.28 | s | Ar-H |

| 7.18 | d | Ar-H |

| 2.32 | s | Ar-CH₃ |

| 2.30 | s | Ar-CH₃ |

d: doublet, s: singlet

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C |

| 136.5 | Ar-C |

| 134.4 | Ar-C |

| 129.9 | Ar-CH |

| 127.0 | Ar-CH |

| 124.3 | Ar-CH |

| 19.9 | Ar-CH₃ |

| 19.5 | Ar-CH₃ |

Table 3: Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity | Assignment |

| 210 | 100% | [M]⁺ (Molecular Ion) |

| 195 | High | [M-CH₃]⁺ |

| 211 | Moderate | [M+1]⁺ (Isotopic Peak) |

Table 4: Infrared (FT-IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretch (methyl) |

| ~1610, 1500, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1460, 1380 | Medium | C-H bend (methyl) |

| ~800-900 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: 10-12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 200-220 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC Parameters (Typical):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 min at 280 °C.

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

FT-IR Acquisition Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to sample analysis.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Assign these bands to the corresponding functional groups and vibrational modes in the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Solubility of 3,3',4,4'-Tetramethylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its behavior in various scientific and industrial applications, including chemical synthesis, formulation development, and toxicological studies. This technical guide addresses the solubility of 3,3',4,4'-tetramethylbiphenyl in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes visualizations of the experimental workflow to ensure consistency and comparability of results across different laboratories.

Introduction: The Importance of Solubility Data

This compound is an organic compound belonging to the biphenyl class of hydrocarbons.[1][2] Biphenyls and their derivatives are of interest in various fields, including as heat transfer fluids, in the synthesis of other organic compounds, and as intermediates in drug discovery.[3][4] The solubility of this compound in organic solvents is a fundamental parameter that dictates its utility in solution-based chemical reactions, purification processes such as crystallization, and its formulation for toxicological and pharmacological evaluation. A thorough understanding of its solubility profile across a range of solvents with varying polarities is essential for its effective application and for predicting its environmental fate and transport. Given the lack of specific solubility data in the literature, this guide provides a standardized approach to generating this crucial information.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can provide initial insights into its likely solubility behavior. For instance, its nonpolar structure suggests that it will be more soluble in nonpolar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4920-95-0 | [5] |

| Molecular Formula | C₁₆H₁₈ | [5] |

| Molecular Weight | 210.32 g/mol | [5] |

| Melting Point | 74-77 °C | [6][7] |

| Boiling Point | 317.5 ± 37.0 °C (Predicted) | [6] |

| Density | 0.956 g/cm³ | [6] |

| Appearance | White to off-white crystalline powder | [8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal shake-flask method.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, hexane) of analytical grade or higher

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Dilution:

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9]

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison. Table 2 provides a template for reporting the solubility of this compound in various organic solvents at a specified temperature.

Table 2: Solubility of this compound in Organic Solvents at 25 °C (Template)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 |

Logical Workflow for Compound Characterization

The determination of solubility is a key step in the overall characterization of a novel or understudied compound like this compound. The following diagram illustrates a logical workflow for such a characterization process.

Caption: Logical workflow for the characterization of a biphenyl compound.

Conclusion

References

- 1. This compound | C16H18 | CID 21029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4920-95-0 [chemicalbook.com]

- 3. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. 2,2',6,6'-Tetramethyl-4,4'-biphenol | 2417-04-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Health and Safety Information for 3,3',4,4'-Tetramethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Chemical and Physical Properties

3,3',4,4'-Tetramethylbiphenyl is a biphenyl derivative with the chemical formula C₁₆H₁₈.[1][2] It is a solid at room temperature and appears as a white to cream-colored crystalline powder.[3]

| Property | Value | Source |

| CAS Number | 4920-95-0 | [1][4] |

| Molecular Formula | C₁₆H₁₈ | [1][2][4] |

| Molecular Weight | 210.31 g/mol | [1] |

| Melting Point | 74-77 °C | [5] |

| Boiling Point | 317.5 °C (Predicted) | [5] |

| Density | 0.956 g/cm³ | [5] |

| Appearance | White to cream crystals or powder | [3] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][6] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[1][6] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[1][6] |

GHS Pictograms:

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed when handling this compound. These include measures for prevention, response, storage, and disposal.[1] Key preventative measures include:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Toxicological Information

Limited specific toxicological data for this compound is available in the public domain. Much of the understanding of its potential toxicity is inferred from studies on structurally similar compounds, particularly polychlorinated biphenyls (PCBs).

Acute Toxicity

The compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1] However, a specific median lethal dose (LD50) for oral, dermal, or inhalation routes has not been identified in the reviewed literature.

Eye Irritation

This compound is classified as causing serious eye irritation (Category 2).[1] Contact with the eyes is expected to result in significant irritation.

Developmental and Reproductive Toxicity

A study in outbred albino (CD-1) mice investigated the developmental toxicity of this compound. In this study, pregnant mice were administered the compound by gavage at a dose of 64 mg/kg/day from gestation days 6 to 15. The results showed no indications of maternal or developmental toxicity at this dose level.[7]

Carcinogenicity, Mutagenicity, and Genotoxicity

There is no specific information available in the reviewed literature regarding the carcinogenic, mutagenic, or genotoxic potential of this compound.

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 and Aquatic Chronic 1).[1] Extreme caution should be exercised to prevent its release into the environment. Specific EC50 or LC50 values for aquatic organisms have not been identified in the reviewed literature.

Potential Mechanisms of Toxicity (Inferred from Structurally Related Compounds)

The toxicity of biphenyl compounds, particularly PCBs, is often mediated through the Aryl Hydrocarbon (Ah) receptor . Activation of the Ah receptor can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes.

The metabolism of some biphenyls, such as 3,3',4,4'-tetrachlorobiphenyl, has been shown to be dependent on Cytochrome P450 1A (CYP1A) induction. This suggests that the metabolic pathway of this compound may also involve this enzyme system.

Experimental Protocols (General)

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Administration: A single oral dose is administered to the animals by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Eye Irritation Study (General Protocol based on OECD Guideline 405)

-

Test Animals: Healthy, adult albino rabbits are typically used.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity, and iritis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The severity of the ocular lesions is scored using a standardized system.

-

Reversibility: The reversibility of any observed effects is assessed over a period of up to 21 days.

Aquatic Toxicity Study (General Protocol based on OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)

-

Test Organism: Daphnia magna (water flea).

-

Test Substance Preparation: A series of concentrations of the test substance in a suitable medium are prepared.

-

Exposure: Daphnids are exposed to the different concentrations of the test substance for a period of 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Handling and Safety Precautions

Due to the hazardous nature of this compound, strict safety protocols should be followed.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Summary and Conclusions

This compound is a chemical that presents several health and environmental hazards. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects. While a specific developmental toxicity study in mice did not show adverse effects at the tested dose, the overall toxicological profile is incomplete. In the absence of comprehensive data, it is prudent to handle this compound with a high degree of caution, assuming potential for other toxicities based on its structural similarity to other biphenyl compounds. Further research is needed to fully characterize its toxicological properties, including its carcinogenic potential, and to elucidate its specific mechanisms of action.

References

- 1. This compound | C16H18 | CID 21029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. 1Source | this compound [1source.com]

- 6. Influence of symmetrical polychlorinated biphenyl isomers on embryo and fetal development in mice. II. Comparison of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, 3,3',5,5'-tetrachlorobiphenyl, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetramethylbiphenyl Compounds: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylbiphenyls, a class of organic compounds characterized by a biphenyl core substituted with four methyl groups, have garnered interest in various fields of chemical research and development. Their unique structural features, arising from the number and position of the methyl substituents, influence their physicochemical properties and reactivity, making them valuable as intermediates in organic synthesis, building blocks for functional materials, and scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for various tetramethylbiphenyl isomers. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and materials science.

Historical Perspective and Discovery

The history of biphenyl chemistry dates back to the mid-19th century, with early synthetic efforts focused on the coupling of aryl halides.[1] While the first synthesis of the parent biphenyl molecule is credited to Rudolph Fittig in 1862 through the Wurtz-Fittig reaction, the specific discovery and synthesis of its tetramethylated derivatives occurred over subsequent decades as synthetic methodologies evolved.[1]

Later, the development of Grignard reagents by Victor Grignard in the early 20th century offered another powerful tool for carbon-carbon bond formation, which was adapted for the synthesis of biphenyls.[3] More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become the methods of choice for the synthesis of a wide range of biphenyl derivatives, including tetramethylbiphenyls, due to their high efficiency and functional group tolerance.[4]

Physicochemical Properties of Tetramethylbiphenyl Isomers

The physical and chemical properties of tetramethylbiphenyl isomers are significantly influenced by the substitution pattern of the methyl groups on the biphenyl core. These properties are crucial for their application in various fields. A summary of the available quantitative data for several isomers is presented below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,2',5,5'-Tetramethylbiphenyl | 3075-84-1 | C₁₆H₁₈ | 210.32 | 48-51 | 282.3 @ 760 mmHg |

| 2,2',6,6'-Tetramethylbiphenyl | 4036-43-5 | C₁₆H₁₈ | 210.31 | - | - |

| 3,3',4,4'-Tetramethylbiphenyl | 4920-95-0 | C₁₆H₁₈ | 210.31 | 74-77 | 317.5 @ 760 mmHg |

| 3,3',5,5'-Tetramethylbiphenyl | 25570-02-9 | C₁₆H₁₈ | 210.31 | - | - |

| 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol | 2417-04-1 | C₁₆H₁₈O₂ | 242.31 | 222-225 | - |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of tetramethylbiphenyls can be achieved through several established organic reactions. The choice of method often depends on the desired isomer and the availability of starting materials.

Ullmann Coupling Reaction

The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls from aryl halides in the presence of copper.

Experimental Protocol: Synthesis of a Symmetrical Tetramethylbiphenyl

-

Materials: An appropriately substituted iodotoluene (2 equivalents), copper powder (2-3 equivalents), and a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, the iodotoluene derivative and copper powder are suspended in the solvent.

-

The reaction mixture is heated to a high temperature (typically > 150 °C) and stirred vigorously for several hours to days.[5]

-

Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper salts.

-

The filtrate is then subjected to an appropriate workup procedure, which may involve extraction with an organic solvent and washing with water and brine.

-

The crude product is purified by recrystallization or column chromatography to yield the desired tetramethylbiphenyl.[5]

-

Grignard Reaction

The Grignard reaction provides a route to unsymmetrical tetramethylbiphenyls through the coupling of a Grignard reagent with an aryl halide, often catalyzed by a transition metal.

Experimental Protocol: Synthesis of an Unsymmetrical Tetramethylbiphenyl

-

Materials: A brominated dimethylbenzene, magnesium turnings, a catalytic amount of a nickel or manganese salt (e.g., NiCl₂(dppf) or MnCl₂), and an anhydrous ether solvent (e.g., THF or diethyl ether).[1][3]

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of the brominated dimethylbenzene in the anhydrous ether solvent is added dropwise to initiate the formation of the Grignard reagent. A small crystal of iodine can be added to activate the magnesium.[3]

-

Coupling Reaction: To the freshly prepared Grignard reagent, the second brominated dimethylbenzene and the catalyst are added. The reaction mixture is then refluxed for several hours.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute acid (e.g., HCl). The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

-

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN103319296A - Preparation method of tetramethyl biphenyl - Google Patents [patents.google.com]

- 4. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformation of 3,3',4,4'-Tetramethylbiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl and its derivatives are a class of compounds with significant applications in materials science, organic synthesis, and medicinal chemistry. Their utility is often intrinsically linked to their three-dimensional structure, particularly the torsional or dihedral angle between the two phenyl rings. This angle, which dictates the molecule's overall shape and symmetry, is governed by a delicate balance of steric and electronic effects. In the context of drug development, the conformation of biphenyl-containing molecules is crucial as it determines their ability to bind to specific biological targets.

This technical guide focuses on the theoretical and experimental approaches to understanding the conformation of 3,3',4,4'-tetramethylbiphenyl. While specific comprehensive theoretical studies on this particular molecule are not abundant in publicly accessible literature, we can infer its conformational preferences by examining studies on closely related substituted biphenyls. This guide will summarize relevant quantitative data, detail common experimental protocols for conformational analysis, and provide visualizations of the workflows and logical relationships involved in these studies.

Data Presentation: Conformational Data of Substituted Biphenyls

The following tables summarize key quantitative data from theoretical and experimental studies on biphenyl and its derivatives. This comparative data allows for an estimation of the conformational parameters of this compound. The methyl groups at the 3, 3', 4, and 4' positions are expected to have a relatively small steric effect on the inter-ring torsion compared to ortho substituents, suggesting a dihedral angle similar to that of biphenyl itself, likely in the range of 40-50 degrees in the gas phase or in solution.

Table 1: Calculated and Experimental Dihedral Angles of Selected Biphenyls

| Compound | Method | Dihedral Angle (°) | State | Reference |

| Biphenyl | Electron Diffraction | 44.4 ± 1.2 | Gas | [1] |

| Biphenyl | DFT (B3LYP/cc-pVTZ) | 41 | Gas | [1] |

| Biphenyl | MP2/cc-pVTZ | ~40 | Gas | [1] |

| 2,2'-Dimethylbiphenyl | B3LYP/6-311+G | Not specified, but calculated | Not specified | [2] |

| 3,3'-Dihalogen Biphenyls | B3LYP/6-311+G | ~45 and ~135 (double minimum) | Not specified | [2] |

| 3,3',4,4'-Tetrachlorobiphenyl | X-ray Crystallography | 43.94 ± 0.06 | Solid | [3] |

| 3,3',4,4'-Tetrachlorobiphenyl | SCF-MO (AM1) | 41.2 | Not specified | [3] |

| 2,3,3',4'-Tetramethylbiphenyl | X-ray Crystallography | 54.10 ± 0.07 | Solid | [4] |

Table 2: Calculated Rotational Energy Barriers of Biphenyl

| Transition | Method | Energy Barrier (kcal/mol) | Reference |

| 0° (planar) | Experimental | 1.4 ± 0.5 | [1] |

| 90° (perpendicular) | Experimental | 1.6 ± 0.5 | [1] |

| 0° (planar) | DFT (B3LYP/cc-pVTZ) | 1.9 - 2.3 | [1] |

| 90° (perpendicular) | DFT (B3LYP/cc-pVTZ) | 1.9 - 2.3 | [1] |

| 0° (planar) | CCSD(T) | ~1.9 | [5] |

| 90° (perpendicular) | CCSD(T) | ~2.1 | [5] |

Experimental Protocols

Detailed experimental protocols for determining the conformation of biphenyl derivatives are crucial for validating theoretical models. The two primary techniques are single-crystal X-ray diffraction for the solid state and gas-phase electron diffraction for the gaseous state.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides precise information about the arrangement of atoms in a crystalline solid, including the dihedral angle between the phenyl rings.[6]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or hexane) at a constant temperature.[3][7]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[7] For air-sensitive samples, this is done under an inert atmosphere.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to reduce thermal vibrations of the atoms.[7] Monochromatic X-rays (e.g., from a Mo or Cu source) are directed at the crystal.[8] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and the dihedral angle of the biphenyl core.[6]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the solid state.[9]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[9]

-

Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its path.[10]

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector (e.g., a photographic plate or a CCD camera).[9] The scattering intensities are recorded at different camera distances to capture a wide range of scattering angles.[10]

-

Data Analysis: The recorded diffraction pattern, which consists of concentric rings, is converted into a one-dimensional scattering intensity curve as a function of the scattering angle.

-

Structure Refinement: A theoretical molecular model of this compound is constructed with variable geometric parameters (bond lengths, bond angles, and the dihedral angle). The theoretical scattering curve for this model is calculated and compared to the experimental curve. The geometric parameters are then refined using a least-squares fitting procedure to obtain the best agreement between the theoretical and experimental curves, yielding the gas-phase structure of the molecule.[10]

Mandatory Visualization

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound is not well-defined in the literature, a logical diagram can illustrate the interplay between theoretical and experimental approaches in conformational analysis.

Caption: Logical workflow for the conformational analysis of biphenyl derivatives.

Experimental and Computational Workflows

The following diagram illustrates a typical workflow for a computational study on the conformation of a molecule like this compound.

Caption: A typical workflow for a computational chemistry study of molecular conformation.

Biological Relevance for Drug Development

While extensive biological data for this compound is limited, one study has shown that it did not exhibit maternal or developmental toxicity in mice at a dose of 64 mg/kg/day.[11] This is in contrast to some other polychlorinated biphenyls (PCBs) which are known to be toxic.[11] The general class of biphenyl derivatives, however, possesses a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The specific conformation of these molecules is a key determinant of their biological activity, as it dictates how they fit into the binding sites of proteins and other biological targets. Therefore, understanding the conformational landscape of molecules like this compound is a critical step in the rational design of new therapeutic agents.

Conclusion

The conformational analysis of this compound, while not extensively documented in dedicated studies, can be approached through a combination of theoretical and experimental methods applied to analogous compounds. The data suggests a non-planar conformation with a dihedral angle likely in the range of 40-55 degrees, influenced by the subtle interplay of steric and electronic factors of the methyl substituents. The provided experimental protocols and workflow diagrams offer a roadmap for researchers to conduct their own detailed investigations into the conformational properties of this and other important biphenyl derivatives, ultimately aiding in the design of novel molecules with desired functions, particularly in the realm of drug discovery and development.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. comporgchem.com [comporgchem.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. Gas electron diffraction then and now: from trisilyl phosphine to iso-propyl( tert -butyl)(trichlorosilyl)phosphine - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02888J [pubs.rsc.org]

- 11. Influence of symmetrical polychlorinated biphenyl isomers on embryo and fetal development in mice. II. Comparison of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, 3,3',5,5'-tetrachlorobiphenyl, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of Substituted Biphenyls: A Technical Guide for Researchers and Drug Development Professionals

The biphenyl scaffold, a deceptively simple structural motif consisting of two connected phenyl rings, continues to be a cornerstone in modern chemical research and development. Its inherent versatility, arising from the ability to introduce a wide array of substituents at various positions, has led to the discovery of molecules with profound applications in medicinal chemistry, materials science, and catalysis. This in-depth technical guide provides a comprehensive overview of promising research areas involving substituted biphenyls, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

Substituted biphenyls are widely recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets with high affinity and specificity. Their conformational flexibility, governed by the torsional angle between the two phenyl rings, allows for precise three-dimensional arrangements of functional groups, enabling optimal binding to protein targets.

Targeting Cancer with Biphenyl-Based Inhibitors

A significant area of research focuses on the development of substituted biphenyls as anticancer agents. These compounds have been shown to inhibit various signaling pathways crucial for tumor growth and survival, including kinase-mediated pathways and the Hedgehog signaling cascade.

Table 1: Anticancer Activity of Substituted Biphenyls

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidine-2,4-dione-biphenyl Derivatives | Not Specified | Hela (Cervical) | 1.23 - 8.54 | [1] |

| PC3 (Prostate) | 1.54 - 9.14 | [1] | ||

| HepG2 (Lung) | 1.11 - 9.01 | [1] | ||

| MDA-MB-231 (Breast) | 1.08 - 8.98 | [1] | ||

| Dibenzocyclooctatetraene Succinimide | NF-κB Signaling | Various Human Tumor Cell Lines | 1.38 - 1.45 | [2] |

| Ortho-Biphenyl Carboxamides | Smoothened (Hedgehog Pathway) | Not Specified | Low Nanomolar | [3] |

Hedgehog Signaling Pathway and its Inhibition by Substituted Biphenyls

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that can be aberrantly activated in various cancers.[4][5] Substituted biphenyls have emerged as potent inhibitors of this pathway, often by targeting the Smoothened (SMO) receptor.[3][6]

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of intervention by biphenyl-based inhibitors.

Modulating Inflammatory Responses through NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammatory responses and is implicated in various inflammatory diseases and cancers.[7][8] Certain substituted biphenyls have been identified as potent inhibitors of this pathway.[2]

Table 2: NF-κB Inhibitory Activity of Substituted Biphenyls

| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |

| Dibenzocyclooctatetraene Succinimide | LPS-induced NF-κB activation | RAW264.7 | 0.52 | [2] |

NF-κB Signaling Pathway and its Modulation

The canonical NF-κB signaling pathway is activated by various stimuli, leading to the transcription of pro-inflammatory genes. Substituted biphenyls can interfere with this cascade at multiple points, such as by inhibiting IKK activity.[2]

Atropisomerism: A Key to Asymmetric Catalysis

The restricted rotation around the single bond connecting the two phenyl rings in ortho-substituted biphenyls gives rise to a unique form of stereoisomerism known as atropisomerism.[9] These chiral, non-racemic biphenyls have found extensive use as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Table 3: Performance of Atropisomeric Biphenyl Ligands in Asymmetric Catalysis

| Reaction | Ligand Type | Enantiomeric Excess (ee %) | Turnover Number (TON) | Reference |

| Asymmetric Buchwald−Hartwig Amination | N-C Atropisomers | up to 94 | Not Specified | [10] |

| Asymmetric Friedel−Crafts Alkylation/Arylation | N-N Atropisomers | up to 98 | Not Specified | [10] |

| Copper-Catalyzed Deracemization of BINOLs | Bidentate Diamine Ligand | >99 | Not Specified | [11] |

| Suzuki–Miyaura Coupling | P-bridged Biaryl Phosphines | Not Applicable | High Efficacy | [8][12] |